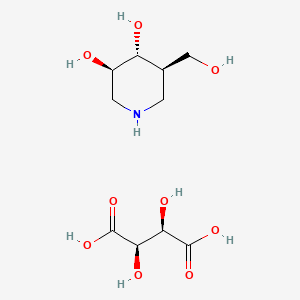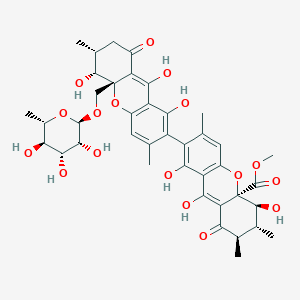
3-Oxodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxodecanoate is a 3-oxo monocarboxylic acid anion that is the conjugate base of 3-oxodecanoic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a 3-oxodecanoic acid.
Aplicaciones Científicas De Investigación
Chemistry and Lipids : 3-Oxodecanoate derivatives are used in the synthesis of oxo- and hydroxyacylglycerols. These compounds are crucial in the study of lipids and their biochemical applications. For instance, 1,3-diacylglycerols with a 5-oxoacyl group, prepared by reacting 5-oxoheranic and 5-oxodecanoic acid, are important in understanding lipid chemistry and physics (Groot, Lok, & Ward, 1988).
Bioelectrochemical Systems : In environmental sciences, specifically in the treatment of soil and groundwater contaminants, 3-Oxodecanoate derivatives are researched. For example, bioelectrochemical systems utilize these compounds for arsenite oxidation and nitrate reduction, indicating their potential in environmental remediation (Nguyen, Park, Yu, & Lee, 2016).
Histone Deacetylase Inhibitors : In the pharmaceutical field, 3-Oxodecanoate derivatives like 2-amino-8-oxodecanoic acids (Aodas) are synthesized as part of natural histone deacetylase inhibitors. These have implications in the development of drugs for various medical conditions (Rodriquez et al., 2006).
Oxygen Evolution Reaction : In energy materials science, 3-Oxodecanoate derivatives contribute to the development of NiFe-based (oxy)hydroxide catalysts for oxygen evolution reaction in non-acidic electrolytes. This research is critical for the advancement of energy conversion and storage technologies (Dionigi & Strasser, 2016).
Electro-Fenton Processes : The derivatives are also used in electro-Fenton processes for the removal of recalcitrant acids. This study contributes to the field of wastewater treatment and environmental sustainability (Garcia-Segura, Brillas, Cornejo-Ponce, & Salazar, 2016).
Propiedades
Fórmula molecular |
C10H17O3- |
|---|---|
Peso molecular |
185.24 g/mol |
Nombre IUPAC |
3-oxodecanoate |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h2-8H2,1H3,(H,12,13)/p-1 |
Clave InChI |
YXTHWTPUTHTODU-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC(=O)CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



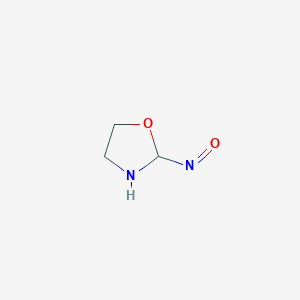
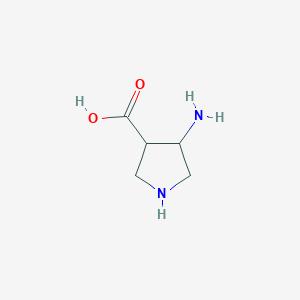
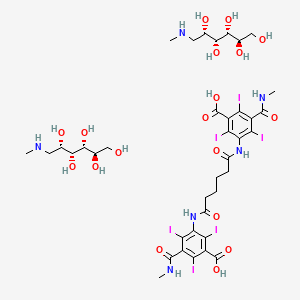
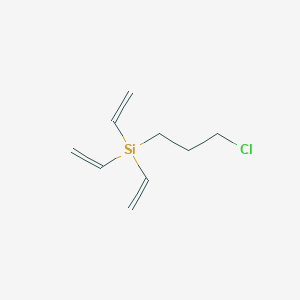
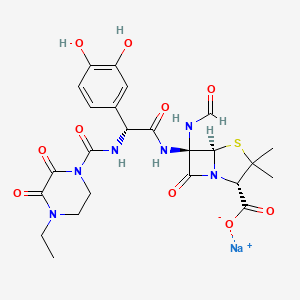
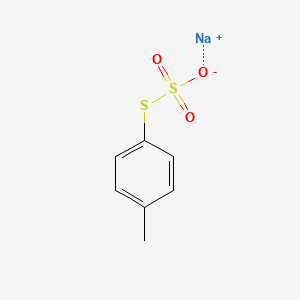
![sodium;4-[[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoate](/img/structure/B1260937.png)
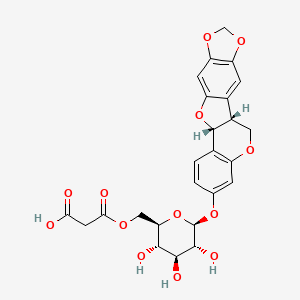
![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1260940.png)

![[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate](/img/structure/B1260944.png)
![5H-[1]Benzothiopyrano[2,3-b]pyridine](/img/structure/B1260946.png)
